1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine
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Overview
Description
1-(Bicyclo[221]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine is a complex organic compound featuring a bicyclic structure fused with a pyrazole ring
Preparation Methods
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine typically involves multiple steps. One common route includes the formation of the bicyclic structure followed by the introduction of the pyrazole ring and bromination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites, while the pyrazole ring can participate in various chemical interactions. These interactions can modulate biological pathways, making it a compound of interest for drug development .
Comparison with Similar Compounds
Similar compounds include other bicyclic pyrazole derivatives. What sets 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine apart is its specific substitution pattern, which imparts unique chemical and biological properties. Similar compounds include:
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
- N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides .
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines
Properties
Molecular Formula |
C11H16BrN3 |
---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)-4-bromopyrazol-3-amine |
InChI |
InChI=1S/C11H16BrN3/c12-10-6-15(14-11(10)13)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5H2,(H2,13,14) |
InChI Key |
LGCFIPUXUMTAPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CN3C=C(C(=N3)N)Br |
Origin of Product |
United States |
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